REACTION_CXSMILES
|
Cl.Cl[CH:3]([CH3:15])[CH2:4][NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1Cl>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]([CH3:15])[C:13]=2[CH:12]=1 |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
|
530 kg
|
Type
|
reactant
|
Smiles
|
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
387 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1522 kg
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
126 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting Friedel-Crafts reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
CUSTOM
|
Details
|
Purified
|
Type
|
ADDITION
|
Details
|
potable water (about 1060 kg) and silica gel are charged to a second vessel
|
Type
|
CUSTOM
|
Details
|
The cooled Friedel-Crafts reaction mixture
|
Type
|
ADDITION
|
Details
|
is then added to the aqueous silica gel slurry
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled in the second vessel
|
Type
|
CUSTOM
|
Details
|
The stirred quench mixture
|
Type
|
FILTRATION
|
Details
|
is filtered at about 58° C.
|
Type
|
FILTRATION
|
Details
|
the silica gel filter cake
|
Type
|
WASH
|
Details
|
is washed
|
Type
|
CUSTOM
|
Details
|
with purified
|
Type
|
WASH
|
Details
|
to rinse the quench vessel into the filter
|
Type
|
WASH
|
Details
|
The mother and wash liquor filtrates
|
Type
|
CUSTOM
|
Details
|
are combined in a vessel
|
Type
|
TEMPERATURE
|
Details
|
are cooled
|
Type
|
STIRRING
|
Details
|
with stirring to about 22° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
three phases separate
|
Type
|
ADDITION
|
Details
|
containing a smaller amount of the product
|
Type
|
CUSTOM
|
Details
|
These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %
|
Type
|
WASH
|
Details
|
The cyclohexane phase is washed
|
Type
|
CUSTOM
|
Details
|
with purified
|
Type
|
DISTILLATION
|
Details
|
potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.Cl[CH:3]([CH3:15])[CH2:4][NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1Cl>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]([CH3:15])[C:13]=2[CH:12]=1 |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
|
530 kg
|
Type
|
reactant
|
Smiles
|
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
387 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1522 kg
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
126 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting Friedel-Crafts reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
CUSTOM
|
Details
|
Purified
|
Type
|
ADDITION
|
Details
|
potable water (about 1060 kg) and silica gel are charged to a second vessel
|
Type
|
CUSTOM
|
Details
|
The cooled Friedel-Crafts reaction mixture
|
Type
|
ADDITION
|
Details
|
is then added to the aqueous silica gel slurry
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled in the second vessel
|
Type
|
CUSTOM
|
Details
|
The stirred quench mixture
|
Type
|
FILTRATION
|
Details
|
is filtered at about 58° C.
|
Type
|
FILTRATION
|
Details
|
the silica gel filter cake
|
Type
|
WASH
|
Details
|
is washed
|
Type
|
CUSTOM
|
Details
|
with purified
|
Type
|
WASH
|
Details
|
to rinse the quench vessel into the filter
|
Type
|
WASH
|
Details
|
The mother and wash liquor filtrates
|
Type
|
CUSTOM
|
Details
|
are combined in a vessel
|
Type
|
TEMPERATURE
|
Details
|
are cooled
|
Type
|
STIRRING
|
Details
|
with stirring to about 22° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
three phases separate
|
Type
|
ADDITION
|
Details
|
containing a smaller amount of the product
|
Type
|
CUSTOM
|
Details
|
These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %
|
Type
|
WASH
|
Details
|
The cyclohexane phase is washed
|
Type
|
CUSTOM
|
Details
|
with purified
|
Type
|
DISTILLATION
|
Details
|
potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
Cl.Cl[CH:3]([CH3:15])[CH2:4][NH:5][CH2:6][CH2:7][C:8]1[CH:13]=[CH:12][C:11]([Cl:14])=[CH:10][CH:9]=1.[Cl-].[Al+3].[Cl-].[Cl-]>ClC1C=CC=CC=1Cl>[Cl:14][C:11]1[CH:10]=[CH:9][C:8]2[CH2:7][CH2:6][NH:5][CH2:4][CH:3]([CH3:15])[C:13]=2[CH:12]=1 |f:0.1,2.3.4.5|
|
Name
|
|
Quantity
|
530 kg
|
Type
|
reactant
|
Smiles
|
Cl.ClC(CNCCC1=CC=C(C=C1)Cl)C
|
Name
|
|
Quantity
|
387 kg
|
Type
|
reactant
|
Smiles
|
[Cl-].[Al+3].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
1522 kg
|
Type
|
solvent
|
Smiles
|
ClC1=C(C=CC=C1)Cl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
126 °C
|
Type
|
CUSTOM
|
Details
|
The mixture is then stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting Friedel-Crafts reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
is then cooled
|
Type
|
CUSTOM
|
Details
|
Purified
|
Type
|
ADDITION
|
Details
|
potable water (about 1060 kg) and silica gel are charged to a second vessel
|
Type
|
CUSTOM
|
Details
|
The cooled Friedel-Crafts reaction mixture
|
Type
|
ADDITION
|
Details
|
is then added to the aqueous silica gel slurry
|
Type
|
STIRRING
|
Details
|
stirred
|
Type
|
TEMPERATURE
|
Details
|
cooled in the second vessel
|
Type
|
CUSTOM
|
Details
|
The stirred quench mixture
|
Type
|
FILTRATION
|
Details
|
is filtered at about 58° C.
|
Type
|
FILTRATION
|
Details
|
the silica gel filter cake
|
Type
|
WASH
|
Details
|
is washed
|
Type
|
CUSTOM
|
Details
|
with purified
|
Type
|
WASH
|
Details
|
to rinse the quench vessel into the filter
|
Type
|
WASH
|
Details
|
The mother and wash liquor filtrates
|
Type
|
CUSTOM
|
Details
|
are combined in a vessel
|
Type
|
TEMPERATURE
|
Details
|
are cooled
|
Type
|
STIRRING
|
Details
|
with stirring to about 22° C
|
Type
|
STIRRING
|
Details
|
Stirring
|
Type
|
CUSTOM
|
Details
|
three phases separate
|
Type
|
ADDITION
|
Details
|
containing a smaller amount of the product
|
Type
|
CUSTOM
|
Details
|
These upper two phases are partitioned between cyclohexane (about 583 kg) and enough aqueous sodium hydroxide solution, approx. 30 wt %
|
Type
|
WASH
|
Details
|
The cyclohexane phase is washed
|
Type
|
CUSTOM
|
Details
|
with purified
|
Type
|
DISTILLATION
|
Details
|
potable water (about 1272 kg) at about 57° C. and then distilled at reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove solvent
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=CC2=C(C(CNCC2)C)C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |